Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a sulfinylmethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- typically involves multi-step organic reactions. One common method includes the sulfoxidation of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)
- Benzene, 1-methyl-2-[(4-methylphenyl)methyl]
- Benzene, 1-methyl-4-(methylsulfonyl)
Uniqueness
Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]- is unique due to the presence of both sulfinyl and methylthio groups, which impart distinct chemical properties. These functional groups enable the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
52317-51-8 |
---|---|
Molekularformel |
C15H16OS2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1-methyl-4-[(4-methylphenyl)sulfinylmethylsulfanyl]benzene |
InChI |
InChI=1S/C15H16OS2/c1-12-3-7-14(8-4-12)17-11-18(16)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
PLVXKMPCUYFRHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCS(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.